REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]([S:20]([OH:23])(=[O:22])=[O:21])[CH:14]=1>>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[CH:13][CH:14]=2)(=[O:22])=[O:21])[CH:5]=1.[CH:5]1[CH:6]=[C:1]([OH:7])[C:2]([S:20]([C:15]2[CH:14]=[CH:13][C:18]([OH:19])=[CH:17][CH:16]=2)(=[O:22])=[O:23])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removing
|
Type
|
CUSTOM
|
Details
|
formed water
|
Type
|
DISTILLATION
|
Details
|
by distillation as an azeotrope
|
Type
|
ADDITION
|
Details
|
phenol is added during the reaction
|
Type
|
CUSTOM
|
Details
|
removed to the outside of the system by the azeotropic distillation with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]([S:20]([OH:23])(=[O:22])=[O:21])[CH:14]=1>>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[CH:13][CH:14]=2)(=[O:22])=[O:21])[CH:5]=1.[CH:5]1[CH:6]=[C:1]([OH:7])[C:2]([S:20]([C:15]2[CH:14]=[CH:13][C:18]([OH:19])=[CH:17][CH:16]=2)(=[O:22])=[O:23])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removing
|
Type
|
CUSTOM
|
Details
|
formed water
|
Type
|
DISTILLATION
|
Details
|
by distillation as an azeotrope
|
Type
|
ADDITION
|
Details
|
phenol is added during the reaction
|
Type
|
CUSTOM
|
Details
|
removed to the outside of the system by the azeotropic distillation with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]([S:20]([OH:23])(=[O:22])=[O:21])[CH:14]=1>>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[CH:13][CH:14]=2)(=[O:22])=[O:21])[CH:5]=1.[CH:5]1[CH:6]=[C:1]([OH:7])[C:2]([S:20]([C:15]2[CH:14]=[CH:13][C:18]([OH:19])=[CH:17][CH:16]=2)(=[O:22])=[O:23])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removing
|
Type
|
CUSTOM
|
Details
|
formed water
|
Type
|
DISTILLATION
|
Details
|
by distillation as an azeotrope
|
Type
|
ADDITION
|
Details
|
phenol is added during the reaction
|
Type
|
CUSTOM
|
Details
|
removed to the outside of the system by the azeotropic distillation with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |